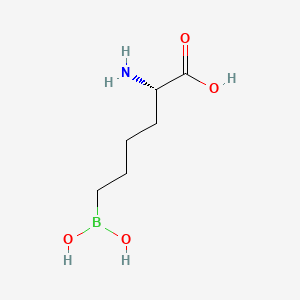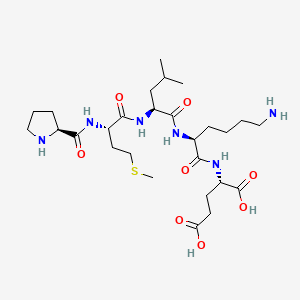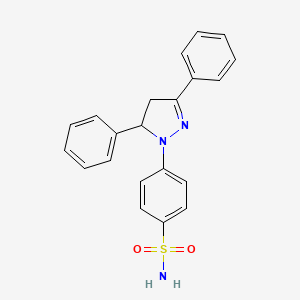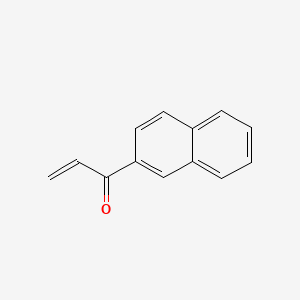
ZM 449829
概要
説明
ZM 449829 is a selective and ATP-competitive inhibitor of Janus tyrosine kinase 3 (JAK3). It is known for its high specificity towards JAK3, with a pIC50 value of 6.8, while showing significantly lower inhibition towards other kinases such as epidermal growth factor receptor (EGFR), Janus kinase 1 (JAK1), and cyclin-dependent kinase 4 (CDK4) . This compound has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
科学的研究の応用
ZM 449829 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of JAK3 and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of JAK3 in cell signaling and function.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK3 .
作用機序
ZM 449829 exerts its effects by selectively binding to the ATP-binding site of JAK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription 5 (STAT5). By blocking the JAK-STAT signaling pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and immune responses .
生化学分析
Biochemical Properties
ZM 449829 interacts with JAK3, a member of the Janus kinase family . It binds competitively to the ATP site of JAK3, inhibiting its activity . This interaction is ATP-competitive, meaning this compound competes with ATP for binding to JAK3 .
Cellular Effects
This compound has been shown to inhibit the phosphorylation of STAT5, a protein involved in cell signaling pathways . It also inhibits T cell proliferation, suggesting it may have effects on immune cell function .
Molecular Mechanism
The molecular mechanism of this compound involves competitive binding to the ATP site of JAK3 . This prevents ATP from binding to JAK3, thereby inhibiting the kinase’s activity and downstream signaling pathways .
準備方法
ZM 449829 is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthetic route typically involves the formation of a naphthyl ketone intermediate, which is then subjected to further chemical modifications to yield the final product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures .
化学反応の分析
ZM 449829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
ZM 449829 is unique in its high selectivity for JAK3 compared to other similar compounds. Some of the similar compounds include:
Tofacitinib: A JAK inhibitor with broader specificity, targeting JAK1, JAK2, and JAK3.
Ruxolitinib: Primarily inhibits JAK1 and JAK2, with less selectivity for JAK3.
Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2 more selectively than JAK3.
Compared to these compounds, this compound offers a more targeted approach to inhibiting JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and potential therapeutic applications .
特性
IUPAC Name |
1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCGZPFSUWZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

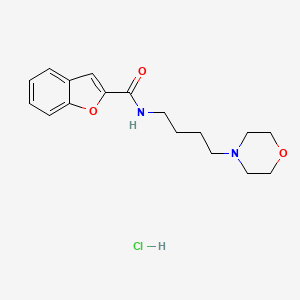
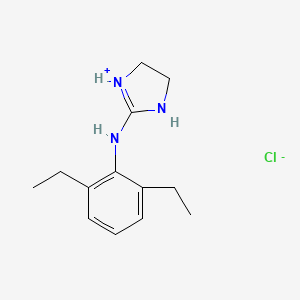
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)
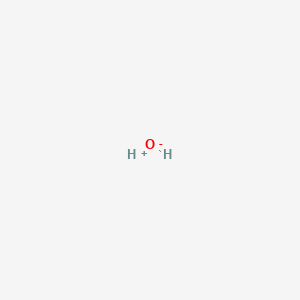
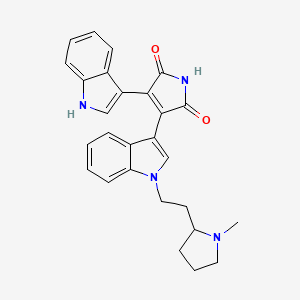

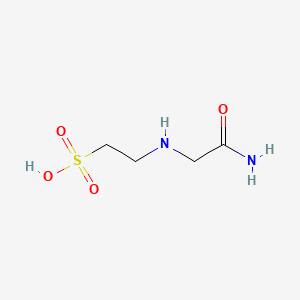
![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)
